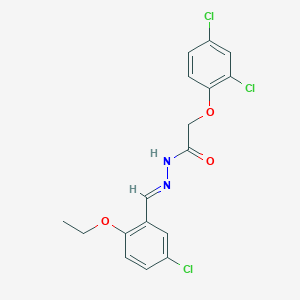
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, also known as CEDH, is a hydrazide derivative that has been extensively studied for its potential in various scientific research applications. This compound has demonstrated promising results in the fields of pharmacology, biochemistry, and physiology. In
作用机制
The mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to increase the activity of superoxide dismutase (SOD) and catalase, which are two important antioxidant enzymes that protect cells from oxidative damage.
Biochemical and physiological effects:
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide can inhibit the growth of cancer cells and induce apoptosis. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in a pure form. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is also stable under a wide range of conditions, making it suitable for various experimental settings. However, there are also some limitations to using N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in lab experiments. The compound is relatively expensive, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide. One potential direction is to explore the use of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in combination with other drugs or therapies for the treatment of various diseases. Another direction is to investigate the mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in more detail, which could lead to the development of more effective drugs based on this compound. Finally, there is a need for more studies on the safety and toxicity of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, particularly in animal models and human clinical trials.
Conclusion:
In conclusion, N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, or N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, is a hydrazide derivative that has shown promising results in various scientific research applications. The compound has potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. The synthesis of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is relatively easy, and the compound can be obtained in a pure form. However, there are also some limitations to using N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in lab experiments, and more studies are needed to fully understand its mechanism of action and potential for human use.
合成方法
The synthesis of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide involves the reaction of 5-chloro-2-ethoxybenzaldehyde with 2-(2,4-dichlorophenoxy)acetic acid hydrazide in the presence of a suitable catalyst. The resulting product is then purified by recrystallization. The yield of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is typically high, and the compound can be obtained in a pure form.
科学研究应用
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been widely studied for its potential in various scientific research applications. One of the most promising applications of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is in the field of pharmacology. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide |
|---|---|
分子式 |
C17H15Cl3N2O3 |
分子量 |
401.7 g/mol |
IUPAC 名称 |
N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C17H15Cl3N2O3/c1-2-24-15-5-3-12(18)7-11(15)9-21-22-17(23)10-25-16-6-4-13(19)8-14(16)20/h3-9H,2,10H2,1H3,(H,22,23)/b21-9+ |
InChI 键 |
JLDYSZDKXRSHGS-ZVBGSRNCSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B298100.png)

![2-[4-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B298102.png)
![2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B298103.png)
![3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B298104.png)
![4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide](/img/structure/B298108.png)
![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide](/img/structure/B298110.png)
![N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B298111.png)
![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B298112.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B298115.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B298116.png)
![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B298117.png)
![N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide](/img/structure/B298118.png)
![N-(2-chlorophenyl)-2-{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B298119.png)